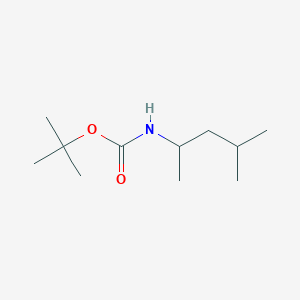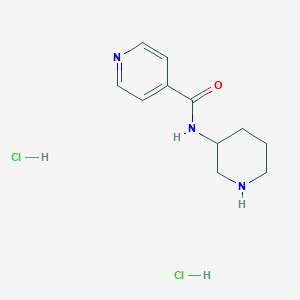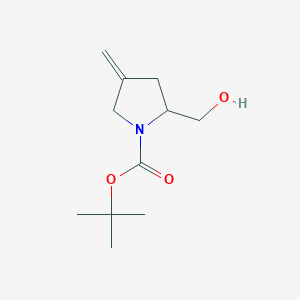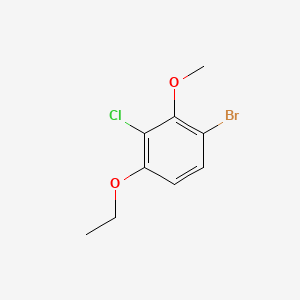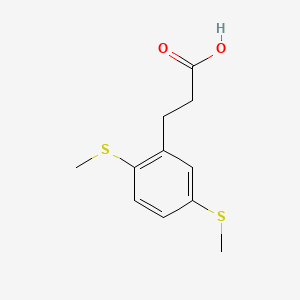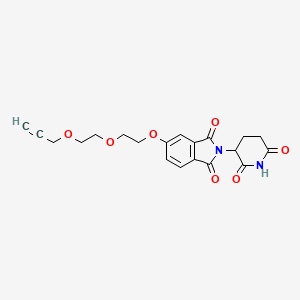
Thalidomide-5'-O-PEG2-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5’-O-PEG2-propargyl: is a synthesized compound that incorporates a thalidomide-based cereblon ligand, a polyethylene glycol (PEG) linker, and a terminal alkyne group. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach for targeted protein degradation. The compound is designed for research purposes and is not intended for clinical use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG2-propargyl involves the conjugation of a thalidomide-based cereblon ligand with a PEG linker and a terminal alkyne group. The process typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated to form a reactive intermediate.
PEGylation: The activated thalidomide is then reacted with a PEG linker to form Thalidomide-PEG.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows standard organic synthesis protocols, including purification steps such as column chromatography and recrystallization to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-5’-O-PEG2-propargyl undergoes several types of chemical reactions, including:
Click Chemistry:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts for click chemistry reactions.
Substitution Reactions: Common reagents include nucleophiles such as azides and amines.
Major Products: The major products formed from these reactions are typically bioconjugates, where Thalidomide-5’-O-PEG2-propargyl is linked to other molecules, such as peptides or proteins .
Aplicaciones Científicas De Investigación
Thalidomide-5’-O-PEG2-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and other diseases.
Industry: Applied in the development of new materials and nanotechnology .
Mecanismo De Acción
The mechanism of action of Thalidomide-5’-O-PEG2-propargyl involves its role as a ligand in PROTAC technology. The compound binds to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation mechanism is highly specific and efficient, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Thalidomide-O-PEG2-propargyl: Similar in structure and function, used in PROTAC technology.
Lenalidomide: Another thalidomide derivative with similar binding properties to CRBN.
Pomalidomide: A more potent derivative of thalidomide with enhanced activity.
Uniqueness: Thalidomide-5’-O-PEG2-propargyl is unique due to its specific design for click chemistry and its application in PROTAC technology. The presence of the PEG linker improves solubility and stability, while the terminal alkyne group allows for versatile bioconjugation .
Propiedades
Fórmula molecular |
C20H20N2O7 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-prop-2-ynoxyethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O7/c1-2-7-27-8-9-28-10-11-29-13-3-4-14-15(12-13)20(26)22(19(14)25)16-5-6-17(23)21-18(16)24/h1,3-4,12,16H,5-11H2,(H,21,23,24) |
Clave InChI |
ZZGGOWPAWVHARV-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
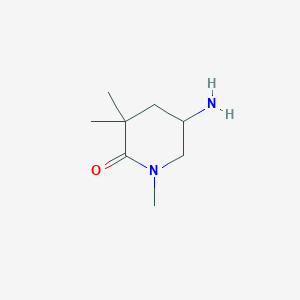
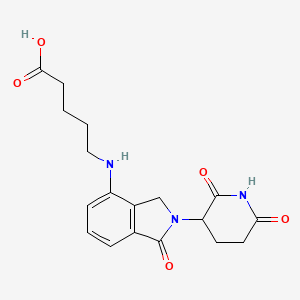
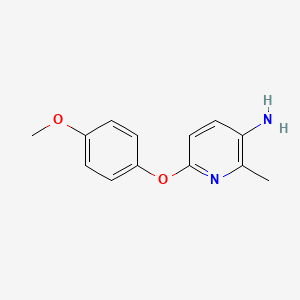
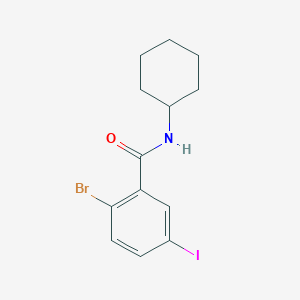
![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
